Trioxifene mesylate

Übersicht

Beschreibung

Trioxifene mesylate is a selective estrogen receptor modulator (SERM) that was developed for its potential use in treating breast and prostate cancers. It exhibits competitive binding activity against estradiol for the estrogen receptor alpha (ERα) and antagonistic activity against ERα-mediated gene expression . Despite its promising properties, this compound was eventually abandoned during clinical development .

Vorbereitungsmethoden

The synthesis of trioxifene mesylate involves several steps, starting from the appropriate aromatic ketones and phenol ethers. The synthetic route typically includes:

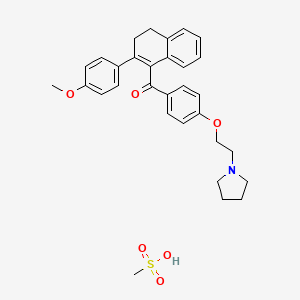

Formation of the core structure: This involves the reaction of 2-(4-methoxyphenyl)-3,4-dihydronaphthalen-1-yl with 4-(2-pyrrolidin-1-ylethoxy)phenylmethanone.

Mesylation: The final step involves the conversion of the compound into its mesylate salt form using methanesulfonic acid.

Industrial production methods would likely follow similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Trioxifenmesylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation und Reduktion: Diese Reaktionen können die funktionellen Gruppen an den aromatischen Ringen modifizieren.

Substitutionsreaktionen: Die Mesylatgruppe kann durch andere Nucleophile substituiert werden, was sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht.

Häufige Reagenzien und Bedingungen: Typische Reagenzien sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid.

Hauptprodukte: Die Hauptprodukte hängen von den spezifischen Reaktionen ab, beinhalten aber oft modifizierte aromatische Verbindungen mit veränderten funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Modellverbindung verwendet, um das Verhalten von selektiven Östrogenrezeptor-Modulatoren zu untersuchen.

Biologie: Untersucht wurden seine Auswirkungen auf die Östrogenrezeptor-Signalwege.

Medizin: Als Behandlung für Brust- und Prostatakrebs aufgrund seiner Antiöstrogen-Eigenschaften untersucht.

5. Wirkmechanismus

Trioxifenmesylat entfaltet seine Wirkung, indem es an den Östrogenrezeptor Alpha (ERα) bindet und mit Östradiol konkurriert. Diese Bindung hemmt die ERα-vermittelte Genexpression, was zu einer reduzierten östrogenen Aktivität in den Zielgeweben führt. Die gemischten Agonisten-Antagonisten-Aktionen der Verbindung auf Östrogen-Zielgewebe tragen zu ihren potenziellen therapeutischen Wirkungen bei .

Wirkmechanismus

Trioxifene mesylate exerts its effects by binding to the estrogen receptor alpha (ERα), competing with estradiol. This binding inhibits ERα-mediated gene expression, leading to reduced estrogenic activity in target tissues. The compound’s mixed agonist-antagonist actions on estrogen target tissues contribute to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Trioxifenmesylat wird mit anderen selektiven Östrogenrezeptor-Modulatoren wie Tamoxifen und Raloxifen verglichen:

Ähnliche Verbindungen umfassen:

- Tamoxifen

- Raloxifen

- Toremifen

Die einzigartigen Eigenschaften von Trioxifenmesylat, wie seine spezifische Bindungsaffinität und die gemischten Agonisten-Antagonisten-Aktionen, unterscheiden es von diesen anderen Verbindungen .

Biologische Aktivität

Trioxifene mesylate, a selective estrogen receptor modulator (SERM), was developed as an antiestrogen for the treatment of breast cancer. Its biological activity has been the subject of various studies, revealing its effects on tumor growth, hormonal modulation, and therapeutic efficacy compared to other antiestrogens such as tamoxifen.

This compound exhibits competitive binding against estradiol for the estrogen receptor (ERα), displaying antagonistic activity that inhibits ERα-mediated gene expression. This mechanism is crucial in its role as an antiestrogen, particularly in estrogen-dependent tumors like breast cancer .

Study Overview

A pivotal study evaluated this compound in 69 patients with advanced breast cancer. The patients were administered doses of 5 mg, 10 mg, and 20 mg orally twice daily. The results indicated a 10% complete response rate , a 42% partial response rate , and a 17% rate of no change in disease status. The median time to progression was approximately 12 months .

Response Rates by Dose

| Dose (mg) | Complete Response (%) | Partial Response (%) | No Change (%) | Median Time to Progression (months) |

|---|---|---|---|---|

| 5 | 10 | 42 | 17 | 12 |

| 10 | - | - | - | - |

| 20 | - | - | - | - |

The study also highlighted that higher doses did not correlate with improved response rates, suggesting a ceiling effect in efficacy .

Comparative Studies

This compound was compared to tamoxifen, another widely used antiestrogen. Research indicated that while both compounds have similar therapeutic efficacy, this compound demonstrated a higher affinity for the estrogen receptor than tamoxifen, albeit with increased toxicity profiles .

Adverse Effects

The side effects associated with this compound were generally mild and included:

- Hot flashes (20%)

- Nausea

- Leukopenia (41%)

These effects were comparable to those seen with tamoxifen but raised concerns about its overall tolerability in clinical settings .

Hormonal Effects

This compound's hormonal effects differ from those of tamoxifen. In a clinical investigation, it was noted that trioxifene not only reduced prolactin levels but also increased levels of inducible growth hormone (GH), indicating an intrinsic estrogenic action under certain conditions . This hormonal modulation is significant as it may influence treatment outcomes and patient management strategies.

Case Studies and Observations

In a case series involving patients who previously responded to tamoxifen but later experienced treatment failure, this compound was administered with modest success. Two out of seventeen patients achieved partial remission after switching to trioxifene, with time to progression ranging from 3 to 10 months .

Eigenschaften

CAS-Nummer |

68307-81-3 |

|---|---|

Molekularformel |

C31H35NO6S |

Molekulargewicht |

549.7 g/mol |

IUPAC-Name |

methanesulfonic acid;[2-(4-methoxyphenyl)-3,4-dihydronaphthalen-1-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone |

InChI |

InChI=1S/C30H31NO3.CH4O3S/c1-33-25-13-8-23(9-14-25)28-17-12-22-6-2-3-7-27(22)29(28)30(32)24-10-15-26(16-11-24)34-21-20-31-18-4-5-19-31;1-5(2,3)4/h2-3,6-11,13-16H,4-5,12,17-21H2,1H3;1H3,(H,2,3,4) |

InChI-Schlüssel |

RAHJASYQAFJPFD-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3CC2)C(=O)C4=CC=C(C=C4)OCCN5CCCC5.CS(=O)(=O)O |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3CC2)C(=O)C4=CC=C(C=C4)OCCN5CCCC5.CS(=O)(=O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

68307-81-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

63619-84-1 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3,4-dihydro-2-(p-methoxyphenyl)-1-naphthyl p-(2-(1-pyrrolidinyl)ethoxy)phenylketone Lilly 133314 Lilly 88571 LY 133314 LY 88571 trioxifene trioxifene mesylate trioxifene methanesulfonate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.